molecular formula C19H17NO4 B11599367 2-[(E)-2-(4-hydroxy-3,5-dimethoxyphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(4-hydroxy-3,5-dimethoxyphenyl)ethenyl]quinolin-8-ol

Cat. No.: B11599367
M. Wt: 323.3 g/mol
InChI Key: VTPPVZOIAUEQEP-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 8-hydroxyquinoline under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The quinoline backbone may also intercalate with DNA or interact with other biomolecules, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the quinoline backbone and hydroxy group but lack the dimethoxyphenyl substitution.

    Acetosyringone: Contains a similar hydroxy-dimethoxyphenyl group but differs in the overall structure.

Uniqueness

2-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

2-[(E)-2-(4-hydroxy-3,5-dimethoxyphenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C19H17NO4/c1-23-16-10-12(11-17(24-2)19(16)22)6-8-14-9-7-13-4-3-5-15(21)18(13)20-14/h3-11,21-22H,1-2H3/b8-6+

InChI Key

VTPPVZOIAUEQEP-SOFGYWHQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C2=NC3=C(C=CC=C3O)C=C2

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.